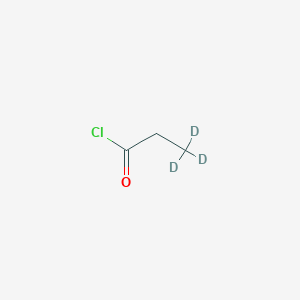

Propionyl-3,3,3-D3 chloride

Description

Significance of Stable Isotope Labeling in Modern Scientific Inquiry

Stable isotope labeling is a foundational technique in scientific research where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. creative-proteomics.com Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a compound that is chemically similar to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference allows researchers to track the movement and transformation of these labeled compounds through complex biological or chemical systems using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com

The applications of stable isotope labeling are extensive. In metabolomics, it is instrumental for tracing metabolic pathways, measuring metabolic fluxes, and understanding the dynamics of metabolic networks. nih.govsilantes.com By introducing a labeled substrate into a system, scientists can follow its incorporation into various metabolites, revealing how nutrients are distributed and converted. diagnosticsworldnews.comnih.gov This method provides crucial information that cannot be obtained from studies that only measure metabolite levels without labeling. nih.gov Furthermore, stable isotope-labeled compounds are widely used as internal standards for the precise quantification of analytes in complex samples, enhancing the accuracy of techniques like GC-MS and LC-MS. caymanchem.combiomol.comlumiprobe.com Unlike radioactive labeling, this technique poses no radiation safety risks, making it particularly suitable for metabolic studies. diagnosticsworldnews.com

Overview of Acyl Chlorides as Versatile Synthetic Reagents

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom. ebsco.comnumberanalytics.com They are derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine atom. ebsco.com This structural change makes acyl chlorides the most reactive derivatives of carboxylic acids. ebsco.comfiveable.me Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. numberanalytics.com

This reactivity makes acyl chlorides exceptionally versatile reagents in organic synthesis. ebsco.comwikipedia.org They are primarily used as acylating agents to introduce an acyl group (RCO-) into other molecules. iitk.ac.in Key reactions include:

Esterification: Reacting with alcohols to form esters. ebsco.comiitk.ac.in

Amide Synthesis: Reacting with ammonia (B1221849) or amines to produce amides. ebsco.comsavemyexams.com

Anhydride (B1165640) Formation: Reacting with carboxylates to create acid anhydrides. iitk.ac.in

Friedel-Crafts Acylation: Introducing an acyl group onto an aromatic ring using a Lewis acid catalyst. fiveable.me

Acyl chlorides are typically prepared by treating carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). numberanalytics.comwikipedia.org Their utility as reactive intermediates is fundamental to the synthesis of a wide array of compounds, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.comiitk.ac.in

Unique Research Utility of Propionyl-3,3,3-D3 Chloride as a Deuterated Analog

This compound (CD₃CH₂COCl) is the deuterated analog of propionyl chloride, where the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms. cymitquimica.comlgcstandards.com This specific isotopic substitution makes it a valuable tool with unique applications that bridge the fields of stable isotope labeling and acyl chloride chemistry.

One of its primary roles is as an internal standard for the quantification of propionyl-L-carnitine and other related metabolites in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com Because it is chemically almost identical to the natural compound but has a different mass, it can be added to a sample in a known amount to accurately measure the concentration of the target analyte.

Furthermore, this compound is used in metabolic research to trace the fate of the propionyl group in vivo and ex vivo. nih.gov Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids. nih.gov By using the deuterated form, researchers can track how propionate (B1217596) is metabolized, for instance, its entry into the TCA cycle or its use in anabolic reactions, such as the condensation of two three-carbon units to form a six-carbon metabolite. nih.gov

The compound also serves as a specialized reagent in organic synthesis for the creation of more complex deuterium-labeled molecules. For example, it is used in the synthesis of deuterium-enriched fluticasone (B1203827) propionate, an active pharmaceutical ingredient. usbio.nettheclinivex.com The presence of the deuterium atoms can also be used to study kinetic isotope effects, providing insight into reaction mechanisms.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75695-44-2 cymitquimica.com |

| Molecular Formula | C₃H₂D₃ClO or CD₃CH₂COCl cymitquimica.com |

| Molecular Weight | 95.54 g/mol lookchem.com |

| IUPAC Name | 3,3,3-trideuteriopropanoyl chloride lgcstandards.com |

| Purity | ≥99 atom % D cymitquimica.com |

| Appearance | Colorless to Pale-Yellow Liquid cymitquimica.com |

Table 2: Comparative Analysis of this compound and Related Compounds

| Property | This compound | Propionyl Chloride |

|---|---|---|

| Molecular Formula | C₃H₂D₃ClO lgcstandards.com | C₃H₅ClO |

| Molecular Weight ( g/mol ) | 95.54 lookchem.com | 92.52 |

| Deuterium Substitution | 3 terminal hydrogens replaced by deuterium | None |

| Key Applications | Isotopic labeling, internal standard for MS, metabolic tracing, synthesis of deuterated compounds. caymanchem.combiomol.comnih.gov | General acylating agent in industrial and lab synthesis. |

| Reactivity | Slower reaction rates in some cases due to the kinetic isotope effect. | Standard reactivity for an acyl chloride. |

Structure

3D Structure

Properties

Molecular Formula |

C3H5ClO |

|---|---|

Molecular Weight |

95.54 g/mol |

IUPAC Name |

3,3,3-trideuteriopropanoyl chloride |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3 |

InChI Key |

RZWZRACFZGVKFM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)Cl |

Canonical SMILES |

CCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity

Strategies for Deuterium (B1214612) Incorporation at the C-3 Position

The introduction of deuterium at the C-3 position of the propionyl backbone is a critical first step in the synthesis of Propionyl-3,3,3-D3 chloride. This is typically achieved through the deuteration of a suitable precursor, such as propionic acid.

One common strategy involves hydrogen-deuterium (H/D) exchange reactions. For instance, indole-3-propionic acid has been successfully deuterated using deuterated trifluoromethanesulfonic acid (TfOD), where deuterium incorporation at the β-position of the propionic acid moiety was observed to be time-dependent. arkat-usa.org While this example illustrates the feasibility of H/D exchange on a more complex molecule, the fundamental principle can be applied to simpler substrates.

Another approach involves the use of deuterated reagents in a synthetic sequence. For example, the synthesis of 3,3'-diselenodipropionic acid-d8 involved the reaction of 3-bromopropionic acid-d4 with sodium diselenide in D2O. nih.gov This highlights the use of a deuterated starting material to ensure the presence of deuterium at the desired positions.

Furthermore, base-catalyzed H/D exchange presents a viable route. A patented method for deuterating acrylate (B77674) salts, which can be adapted for propionic acid, involves dissolving the starting material in deuterated water (D₂O) with a carbonate base. This process can be repeated in cycles to achieve high levels of deuterium incorporation, with the first cycle yielding approximately 80-85% deuterium incorporation and subsequent cycles pushing the enrichment to over 99%.

Microbial deuteration offers a biocatalytic alternative. Studies have shown that certain yeast strains can effectively reduce carbonyl-containing substrates, incorporating deuterium from D₂O with high isotopic and enantiomeric purity. rsc.org This method, which can achieve over 95% backbone perdeuteration, presents an economical and environmentally friendly option for producing deuterated building blocks. rsc.org

Chemical Transformation Pathways for Propionic Acid to Acyl Chloride Conversion

Once the deuterated propionic acid (Propionic-3,3,3-D3 acid) is obtained, the next crucial step is the conversion of the carboxylic acid functional group to an acyl chloride. This transformation is a standard procedure in organic synthesis, with several reliable reagents available. chemguide.co.uklibretexts.org

Common Reagents for Acyl Chloride Formation:

| Reagent | Formula | Byproducts | Separation Method |

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) | Fractional Distillation |

| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃ (liquid) | Fractional Distillation |

| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gas) | Fractional Distillation |

| Oxalyl Chloride | (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) | Simplified due to gaseous byproducts |

Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies the purification process. chemguide.co.uklibretexts.orgresearchgate.net The reaction is often carried out neat or in a suitable solvent, and the resulting acyl chloride can be isolated by fractional distillation. commonorganicchemistry.comresearchgate.net

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for this transformation. chemguide.co.uklibretexts.orgchemicalbook.com The reaction with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃), while PCl₅ produces the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.uklibretexts.orgjove.com In both cases, fractional distillation is required to separate the desired product from the byproducts. chemguide.co.uklibretexts.org

Oxalyl chloride ((COCl)₂) is another alternative, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. commonorganicchemistry.com The byproducts of this reaction are all gaseous, which can facilitate an easier workup. commonorganicchemistry.com

The choice of reagent can depend on the specific substrate and the desired reaction conditions. For the synthesis of this compound, the reaction of Propionic-3,3,3-D3 acid with phosphorus trichloride at 40-50°C has been reported. chemicalbook.com

Optimization of Synthetic Yields and Isotopic Purity

Achieving high synthetic yields and maintaining isotopic purity are paramount in the preparation of this compound. Optimization strategies focus on both the reaction conditions and the purification techniques.

During the conversion of the deuterated carboxylic acid to the acyl chloride, using a slight excess of the chlorinating agent, such as 1.1–1.2 equivalents of PCl₃, can improve the reaction yield. The reaction temperature is also a critical parameter to control, with a range of 40–50°C being typical for the reaction with PCl₃. chemicalbook.com

Purification of the final product is crucial for removing any unreacted starting materials, byproducts, and residual protic species that could compromise isotopic purity. Fractional distillation is the standard method for purifying acyl chlorides. chemguide.co.uklibretexts.orgchemicalbook.com Distillation under reduced pressure can be employed to isolate the product, with this compound having a boiling point similar to its non-deuterated counterpart (approximately 80°C at 760 mmHg).

To enhance and preserve isotopic purity, it is essential to work under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid, which would lead to the loss of the deuterated label if any protic water is present. Furthermore, iterative H/D exchange cycles during the initial deuteration step can significantly increase the isotopic enrichment of the starting material, leading to a higher isotopic purity in the final product.

Advanced Techniques for Deuterium Quantification in Synthesis

Accurate determination of the deuterium content and isotopic purity of this compound is essential for its use in quantitative studies and as an internal standard. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for quantifying deuterium.

¹H NMR: The disappearance of the proton signal at the C-3 position can be used to estimate the degree of deuteration. researchgate.net

²H NMR (D-NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum are quantitative and can be used to determine the deuterium atom percentage. sigmaaldrich.com A combined ¹H NMR and ²H NMR approach has been shown to provide even more accurate isotopic abundance determination than classical ¹H NMR or mass spectrometry methods. nih.gov

¹³C NMR: The presence of deuterium causes an isotopic shift in the ¹³C NMR spectrum, and the signals of carbons attached to deuterium appear as multiplets. researchgate.netcdnsciencepub.com This can be used to determine the site-specific deuterium labeling. researchgate.net

Mass Spectrometry (MS) is another primary technique for determining isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can be used to distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of the deuterated compound. researchgate.netresearchgate.net By analyzing the relative abundance of the H/D isotopolog ions, the isotopic purity can be calculated. researchgate.net This method is rapid, highly sensitive, and requires very little sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used to determine the isotopic enrichment of labeled compounds. nih.gov

A general method for determining isotopic enrichment by mass spectrometry involves several steps: evaluating the linearity of the instrument, determining the purity of the mass cluster using the natural abundance analogue, calculating the theoretical isotopic composition for different enrichment levels, and comparing the measured and calculated isotope distributions. nih.gov

Reactivity and Mechanistic Investigations

General Acylation Reactions with Propionyl-3,3,3-D3 Chloride

This compound, like its non-deuterated counterpart propionyl chloride, is a highly reactive acylating agent. rsc.orgicm.edu.pl It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles. rsc.org The fundamental reactivity stems from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion.

Common acylation reactions involving this compound include:

Esterification: Alcohols react with this compound to form the corresponding propionate (B1217596) esters, with the deuterium (B1214612) label incorporated into the acyl moiety.

Amidation: Primary and secondary amines react to yield N-substituted propanamides, again retaining the isotopic label. icm.edu.plnih.gov

These reactions are typically vigorous and are often performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. icm.edu.pl While the core reactivity is identical to propionyl chloride, the presence of deuterium at the C-3 position introduces distinct kinetic differences that are invaluable for mechanistic studies. rsc.org

Table 1: Comparison of Propionyl Chloride and its Deuterated Isotopologues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Propionyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | Non-deuterated standard. rsc.org |

| This compound | 75695-44-2 | C₃H₂D₃ClO | 95.54 | Deuterium substitution at the terminal methyl group. rsc.orgwikipedia.org |

| Propionyl-d5 chloride | 352439-04-4 | C₃D₅ClO | 97.56 | Fully deuterated hydrocarbon chain. wikipedia.org |

Exploration of Organic Reaction Mechanisms via Deuterium Labeling

The primary utility of this compound in research is as a tool for elucidating organic reaction mechanisms. rsc.org By replacing hydrogen with deuterium, a heavier and more stable isotope, chemists can trace the fate of specific atoms through a reaction sequence and measure changes in reaction rates. libretexts.org This technique, known as isotopic labeling, provides insights into bond-forming and bond-breaking steps, particularly the rate-determining step and the structure of the transition state. libretexts.org

In nucleophilic acyl substitution reactions, the deuterium atoms in this compound are located at the β-position relative to the carbonyl carbon. They are not directly involved in the bond-breaking or bond-forming processes at the reaction center. However, their presence influences the reaction rate through a secondary kinetic isotope effect (see Section 3.3). By precisely measuring the rate of reaction for the deuterated versus the non-deuterated compound, researchers can infer details about the transition state geometry. For instance, a change in rate can provide evidence for the degree of bond formation to the incoming nucleophile and the rehybridization of the carbonyl carbon in the transition state.

This compound can be used in Friedel-Crafts acylation reactions to introduce a deuterated propionyl group onto an aromatic ring. icm.edu.pl For example, the acylation of an aromatic compound like anisole (B1667542) proceeds in the presence of a Lewis acid catalyst. icm.edu.pl Using the deuterated acyl chloride allows for mechanistic investigation of this reaction class. rsc.org While the deuterium atoms are remote from the site of aromatic substitution, measuring a kinetic isotope effect can still provide information. It can help probe for any long-range electronic effects, such as hyperconjugation, that might stabilize the intermediates and transition states (e.g., the sigma complex) involved in the reaction. cdnsciencepub.com

Influence of Deuterium Substitution on Reaction Rates and Pathways

The substitution of hydrogen atoms with their heavier isotope, deuterium, at the C-3 position of propionyl chloride to form this compound (CD₃CH₂COCl) has a discernible impact on the rates and pathways of its chemical reactions. This phenomenon, known as a secondary kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms, particularly the nature of the transition state.

The primary influence of the three deuterium atoms on the methyl group is electronic, stemming from the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to stretch or bend it. In reactions where the hybridization of the adjacent carbonyl carbon changes, this difference in vibrational energy between the ground state and the transition state leads to different reaction rates for the deuterated and non-deuterated compounds.

Detailed Research Findings

Research into the solvolysis of acyl chlorides has demonstrated that the substitution of deuterium at the β-carbon (the C-3 position in this case) results in a measurable kinetic isotope effect. For this compound, this manifests as a slower rate of reaction compared to its non-deuterated counterpart, propionyl chloride. Current time information in New York, NY, US. For instance, in hydrolysis reactions, the rate for the deuterated compound is observed to be slower. Current time information in New York, NY, US.

This observed kH/kD > 1 (where kH is the rate constant for the hydrogen-containing compound and kD is for the deuterium-containing compound) is classified as a normal secondary kinetic isotope effect. The magnitude of this effect is a valuable tool for elucidating the reaction mechanism. It is generally accepted that the solvolysis of propionyl chloride proceeds through a bimolecular pathway where a nucleophile (e.g., a water molecule) attacks the carbonyl carbon. In the transition state of this reaction, the hybridization of the carbonyl carbon begins to change from sp² towards sp³. This change in geometry and bonding affects the vibrational modes of the adjacent methyl group. The stronger C-D bonds in this compound are more resistant to the vibrational changes required to reach the transition state, leading to a higher activation energy and thus a slower reaction rate.

The study of such isotope effects helps to map the potential energy surface of a reaction and to characterize the structure of the transition state. A significant body of research on secondary deuterium isotope effects in the solvolysis of various carboxylic acid derivatives, including a study on propionyl chlorides with deuterium at different positions, has contributed to this understanding. google.com These studies have shown that the magnitude of the β-deuterium isotope effect can be influenced by the solvent and the specific nucleophile, further refining the mechanistic picture. osti.gov

The use of deuterated compounds like this compound is a powerful technique in physical organic chemistry for probing reaction mechanisms without fundamentally altering the chemical nature of the reactants. The observed slowing of reaction rates provides strong evidence for the involvement of the β-hydrogens in the stabilization or destabilization of the transition state, a key detail in the comprehensive understanding of the reaction pathway.

| Compound/Isotopologue | Position of Deuterium | General Effect on Reaction Rate | Mechanistic Insight |

| Propionyl chloride | None | Baseline | Reference for KIE studies |

| This compound | C-3 (β-position) | Slower rate of solvolysis (kH/kD > 1) | Indicates a change in hybridization at the carbonyl carbon in the transition state, consistent with a bimolecular mechanism. |

Applications in Advanced Analytical Chemistry Research

Quantitative Analysis Utilizing Propionyl-3,3,3-D3 Chloride as an Internal Standard

In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a known amount to samples. It is used to correct for variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and experience similar ionization effects, but are distinguishable by their mass. nih.govnih.govresearchgate.net

This compound is extensively used as an internal standard in quantification methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.org In these techniques, the compound can be used to create a deuterated version of an analyte, such as a short-chain fatty acid like propionic acid. panomix.comresearchgate.net This deuterated analyte then serves as the ideal internal standard for quantifying its natural, non-labeled counterpart. lumiprobe.com

The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratio (m/z). researchgate.net Because the deuterated standard behaves nearly identically to the analyte during chromatography and ionization, the ratio of their signal intensities provides a highly accurate and precise measure of the analyte's concentration, correcting for potential sample loss or matrix-induced signal suppression or enhancement. rsc.orgmdpi.com This approach is particularly valuable for the analysis of complex biological fluids where matrix effects can be significant. caymanchem.com

The development and validation of robust analytical methods for complex matrices such as plasma, urine, or tissue homogenates present significant challenges due to the presence of interfering substances. metrohm.comnih.gov The use of this compound to generate a stable isotope-labeled internal standard is a key strategy to overcome these challenges. caymanchem.com By mimicking the analyte's behavior throughout the entire analytical process—from extraction to detection—it effectively compensates for matrix effects and variability in recovery. nih.govmetrohm.com

Method validation typically involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). nih.govnih.gov For instance, a method for analyzing short-chain fatty acids in human plasma after derivatization might demonstrate excellent linearity (r² > 0.99) over a wide concentration range, with accuracy and precision values well within accepted bioanalytical guidelines. nih.gov The use of a deuterated internal standard generated from this compound is instrumental in achieving such high-quality validation data. nih.gov

| Validation Parameter | Analyte A (e.g., Propionic Acid) | Analyte B (e.g., Butyric Acid) | Acceptance Criteria |

|---|---|---|---|

| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |

| Limit of Quantification (LOQ) | 1.5 ng/mL | 2.0 ng/mL | Signal-to-Noise ≥ 10 |

| Intra-day Precision (%RSD) | 4.5% | 5.2% | ≤ 15% |

| Inter-day Precision (%RSD) | 6.8% | 7.5% | ≤ 15% |

| Accuracy (% Recovery) | 97.2% | 103.5% | 85-115% |

| Matrix Effect (%) | 95.8% | 93.4% | 80-120% |

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides a high level of accuracy and is often considered a definitive method for quantification. tubitak.gov.trnih.govresearchgate.net The technique involves adding a known amount of an isotopically enriched standard (the "spike") to a sample. nih.gov this compound is an ideal precursor for creating such spikes for the analysis of compounds containing a propionyl group or for analytes that can be derivatized with it.

After allowing the labeled standard to equilibrate with the natural analyte in the sample, the mixture is analyzed by mass spectrometry. tubitak.gov.tr The concentration of the analyte is determined from the measured isotope ratio of the labeled to unlabeled species, the known amount of the spike added, and the mass of the sample. researchgate.net Because IDMS relies on the measurement of a ratio, it is less susceptible to variations in instrument response and matrix effects, leading to highly reliable and traceable results. nih.gov

Derivatization Strategies for Enhanced Analyte Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. sigmaaldrich.com this compound is used as a derivatizing agent to improve the chromatographic behavior and mass spectrometric detection of certain analytes. lgcstandards.comcaymanchem.com This process not only enhances sensitivity but also introduces a deuterium (B1214612) tag, which can be used for quantification purposes. nih.govnih.gov

This compound readily reacts with compounds containing hydroxyl (-OH) and primary or secondary amine (-NH) functional groups to form deuterated propionyl esters and amides, respectively. nih.gov This chemical modification is particularly useful for several reasons:

Increased Volatility : For GC analysis, derivatization can convert non-volatile compounds, like steroids or some amino acids, into more volatile derivatives that are suitable for separation in the gas phase.

Improved Chromatographic Properties : Derivatization can lead to better peak shapes and reduced tailing in both GC and LC, improving resolution and reproducibility. uva.nl

Enhanced Ionization Efficiency : The addition of the propionyl group can improve the ionization of the analyte in the mass spectrometer's source, leading to a stronger signal and lower detection limits. nih.govchromatographyonline.com

Introduction of a Stable Isotope Label : The deuterated propionyl group acts as a mass tag, allowing the derivatized analyte to be easily distinguished from background noise and used in isotope dilution quantification strategies. nih.gov

This strategy has been successfully applied to a wide range of molecules, including biogenic amines, hormones, and short-chain fatty acids, enabling their sensitive detection in various biological samples. caymanchem.comfrontiersin.org

The efficiency of the derivatization reaction depends on several factors, including the solvent, temperature, reaction time, and the presence of a catalyst. researchgate.netresearchgate.net Optimizing these conditions is crucial to ensure complete and reproducible derivatization for quantitative analysis. sigmaaldrich.com

For the reaction of this compound with hydroxyl or amino groups, a base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. rsc.org The base acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Studies often involve systematically varying parameters to find the optimal conditions for a specific analyte or class of analytes. nih.gov For example, the reaction might be tested at different temperatures (e.g., room temperature, 60 °C, 80 °C) and for different time periods (e.g., 15, 30, 60 minutes) to maximize the yield of the derivatized product. researchgate.net

| Condition | Parameter Varied | Value | Relative Yield (%) |

|---|---|---|---|

| Temperature (Time: 30 min) | Temperature | 25°C (Room Temp) | 75 |

| Temperature | 60°C | 98 | |

| Temperature | 80°C | 95 (slight degradation) | |

| Reaction Time (Temp: 60°C) | Time | 15 min | 85 |

| Time | 30 min | 98 | |

| Time | 60 min | 99 | |

| Catalyst (Temp: 60°C, Time: 30 min) | Catalyst | None | 40 |

| Catalyst | Pyridine | 98 |

Role in Biochemical and Metabolic Pathway Elucidation Mechanistic Focus

Tracing Propionate (B1217596) Metabolism in In Vitro and Model Biological Systems

Propionyl-3,3,3-D3 chloride is instrumental in tracing the intricate pathways of propionate metabolism. Once introduced into a biological system, it is readily converted to its metabolically active form, propionyl-coenzyme A (propionyl-CoA). The deuterium (B1214612) label allows researchers to follow the journey of the propionyl group through various metabolic routes.

In studies of inherited metabolic disorders such as propionic acidemia, which is characterized by a deficiency in the enzyme propionyl-CoA carboxylase (PCC), labeled propionate tracers are essential. nih.govnih.gov These tracers help to understand the consequences of impaired propionyl-CoA metabolism. In patient-derived cells, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), stable isotope-based metabolic flux analysis has confirmed that PCC deficiency leads to the accumulation of propionyl-CoA. nih.govnih.gov To mitigate the toxicity of this buildup, cells can convert propionyl-CoA to propionylcarnitine (B99956), which is then excreted. nih.govnih.gov Furthermore, studies have shown that accumulated propionyl-CoA can be hydrolyzed back to propionate and exported from the cell, acting as a "pressure valve". nih.govnih.gov

The metabolism of odd-chain fatty acids is another area where deuterated propionate tracers are highly valuable. The beta-oxidation of odd-chain fatty acids results in the production of propionyl-CoA. nih.govresearchgate.net By using labeled propionate, researchers can quantify the contribution of odd-chain fatty acid oxidation to the total propionate pool. nih.gov This is particularly relevant in understanding the metabolic dysregulation in disorders of propionate metabolism. nih.gov

A summary of key research findings from tracing propionate metabolism is presented in the table below.

| Research Area | Model System | Key Findings | Reference |

| Propionic Acidemia | hiPSC-CMs | Confirmed impaired PCC activity; identified propionylcarnitine formation and propionate export as detoxification pathways. | nih.govnih.gov |

| Odd-Chain Fatty Acid Metabolism | Patients with propionic/methylmalonic acidemias | Quantified the significant contribution of odd-chain fatty acid oxidation to propionate production. | nih.gov |

| Anabolic Propionate Metabolism | Murine tissues and human myocardial tissue | Discovered a non-oxidative pathway where propionyl-CoA condenses to form trans-2-methyl-2-pentenoyl-CoA. | nih.gov |

Mechanistic Studies of Enzyme-Catalyzed Acylation Reactions

This compound is a valuable reagent for investigating the mechanisms of enzyme-catalyzed acylation reactions, particularly protein propionylation. This post-translational modification, where a propionyl group is added to a lysine (B10760008) residue, is increasingly recognized as an important regulatory mechanism in cellular processes.

Histone propionylation, for instance, is a key epigenetic mark that influences chromatin structure and gene expression. researchgate.net Studies have shown that histone acetyltransferases (HATs), such as p300, GCN5, and PCAF, can also function as histone propionyltransferases (HPTs), utilizing propionyl-CoA as a donor molecule. researchgate.net By using propionyl-d3 chloride to generate deuterated propionyl-CoA, researchers can perform in vitro acylation assays. The incorporation of the deuterium-labeled propionyl group into histones can be readily detected and quantified by mass spectrometry, providing insights into the kinetics and substrate specificity of these enzymes. nih.govebi.ac.uknih.gov

Furthermore, the chemical derivatization of histones with propionic anhydride (B1165640) is a common technique in bottom-up mass spectrometry-based proteomics to improve the identification and quantification of histone post-translational modifications. nih.govnih.gov Using a deuterated reagent like propionyl-d3 chloride in this context could offer advantages in distinguishing between in vivo biological propionylation and in vitro chemical derivatization.

The table below summarizes the enzymes involved in histone propionylation.

| Enzyme Family | Specific Enzymes | Role in Propionylation | Reference |

| Histone Acetyltransferases (HATs) | p300, GCN5, PCAF | Catalyze the transfer of a propionyl group from propionyl-CoA to histone lysine residues. | researchgate.net |

Investigation of Metabolic Fluxes Using Stable Isotope Tracers

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.govnih.gov this compound, by providing a source of labeled propionyl-CoA, enables the precise measurement of fluxes through propionate-related metabolic pathways. nih.govnih.gov

In the context of central carbon metabolism, propionyl-CoA is an important anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle. The canonical pathway involves the conversion of propionyl-CoA to succinyl-CoA. By introducing propionyl-d3 chloride and monitoring the incorporation of deuterium into TCA cycle intermediates, researchers can quantify the rate of this anaplerotic flux. nih.gov

Stable isotope tracing provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov This approach has been applied in various model systems, from cultured cells to whole animals, to understand how metabolic fluxes are altered in different physiological and pathological states. nih.govnih.gov For example, in studies of cardiac dysfunction in propionic acidemia, MFA has revealed a metabolic switch from the more energy-efficient fatty acid oxidation to the less efficient glucose metabolism in patient-derived cardiomyocytes. nih.govnih.gov

The following table outlines the principles of using stable isotope tracers in metabolic flux analysis.

| Principle | Description |

| Isotope Labeling | A labeled substrate (e.g., from this compound) is introduced into the biological system. |

| Metabolic Conversion | The labeled substrate is metabolized, and the isotope label is incorporated into downstream metabolites. |

| Mass Spectrometry Analysis | The distribution of the isotope label in various metabolites is measured using mass spectrometry. |

| Flux Calculation | Computational models are used to calculate the rates of metabolic reactions (fluxes) that best explain the observed labeling patterns. |

Elucidation of Biosynthetic Pathways Involving Propionyl Moieties

This compound is a key tool for elucidating biosynthetic pathways that utilize propionyl-CoA as a building block. A prominent example is the synthesis of odd-chain fatty acids. researchgate.netnih.gov These fatty acids, which have an odd number of carbon atoms, are initiated by the condensation of propionyl-CoA with malonyl-CoA. By supplying cells with a source of deuterated propionyl-CoA, the incorporation of the deuterium label into odd-chain fatty acids can be traced, confirming the biosynthetic pathway and quantifying the rate of synthesis. nih.govresearchgate.netnih.gov

In patients with propionic acidemia, the accumulation of propionyl-CoA leads to an increased synthesis of odd-numbered long-chain fatty acids, which can be detected in erythrocyte membrane lipids. nih.gov The levels of these fatty acids can serve as a biomarker for the severity of the disease. nih.gov

Beyond odd-chain fatty acids, propionyl-CoA is a precursor for the biosynthesis of various other natural products, particularly polyketides in microorganisms. nih.gov The availability of propionyl-CoA can significantly influence the production of these secondary metabolites. nih.gov Isotope tracing studies with labeled propionate can help to unravel the complex metabolic networks that lead to the synthesis of these valuable compounds. researchgate.netnih.govbiorxiv.org

The table below highlights biosynthetic pathways that utilize propionyl-CoA.

| Biosynthetic Pathway | Key Intermediate | End Products | Reference |

| Odd-Chain Fatty Acid Synthesis | Propionyl-CoA | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0), etc. | researchgate.netnih.gov |

| Polyketide Synthesis | Propionyl-CoA | Various secondary metabolites, including sterigmatocystin. | nih.gov |

Advanced Spectroscopic Research with Propionyl 3,3,3 D3 Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of deuterium (B1214612) at the terminal methyl group of Propionyl-3,3,3-D3 chloride significantly influences its NMR spectroscopic properties, making it a versatile tool for structural assignment and the analysis of complex mixtures.

Deuterium NMR for Structural Assignments and Labeling Confirmation

Deuterium (²H) NMR spectroscopy is a primary technique for confirming the successful incorporation and specific location of deuterium atoms within a molecule. In the case of this compound, a distinct signal in the ²H NMR spectrum confirms the presence of the -CD₃ group. Due to the quadrupolar nature of the deuterium nucleus, the resonance lines in ²H NMR are typically broader than those in proton (¹H) NMR. However, the chemical shift of deuterium is nearly identical to that of a proton in the same chemical environment.

The successful synthesis of this compound can be unequivocally verified by the presence of a characteristic resonance in the ²H NMR spectrum, corresponding to the deuterated methyl group. The absence of a signal at the corresponding chemical shift in the ¹H NMR spectrum for the methyl protons further validates the high isotopic purity of the compound. This precise confirmation of labeling is crucial for subsequent studies where the deuterated group acts as a specific tracer.

Table 1: Predicted ¹H and ²H NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | ~2.9 | Quartet |

| ²H | -CD₃ | ~1.2 | Singlet (broad) |

Note: Predicted chemical shifts are based on typical values for propionyl chloride and may vary slightly depending on the solvent and experimental conditions.

Use in Isotopic Labeling for Complex Mixture Analysis

Isotopic labeling with deuterium is a powerful strategy for simplifying and interpreting the NMR spectra of complex mixtures. When this compound is used as a reagent to introduce a propionyl group into a larger molecule or a complex biological system, the deuterated methyl group serves as a distinct spectroscopic marker.

In ¹H NMR spectra of such mixtures, the region where the methyl protons of a standard propionyl group would appear is simplified due to the absence of these signals from the deuterated analog. This reduction in spectral complexity allows for the unambiguous assignment of other proton resonances in the molecule.

Conversely, by acquiring a ²H NMR spectrum, researchers can selectively observe only the signals from the deuterated propionyl group. This is particularly advantageous in metabolic studies or in the analysis of reaction products where numerous other signals in the ¹H NMR spectrum would otherwise overlap and complicate interpretation. The use of deuterated compounds like this compound, in conjunction with computational NMR spectroscopy, can aid in the structural elucidation of complex systems such as ionic liquid mixtures. researchgate.netnih.govnih.gov

Mass Spectrometry Fragmentation Studies

Mass spectrometry of this compound and its derivatives provides valuable information about their molecular weight and structure through the analysis of fragmentation patterns. The presence of the deuterium label introduces a predictable mass shift that aids in identifying and tracking the propionyl moiety.

Upon electron ionization, the molecular ion of this compound would be expected at a mass-to-charge ratio (m/z) three units higher than that of unlabeled propionyl chloride. A key feature in the mass spectra of chlorinated compounds is the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M+ and M+2 peaks. docbrown.infodocbrown.info

The fragmentation of acyl chlorides is often characterized by the loss of the chlorine atom and the subsequent fragmentation of the acyl group. For this compound, key fragmentation pathways would include:

Loss of Cl: The cleavage of the C-Cl bond would result in a propionyl cation ([CH₃CH₂CO]⁺). Due to the deuterium labeling, this fragment would appear at m/z 60 ([CD₃CH₂CO]⁺), three mass units higher than the corresponding fragment from unlabeled propionyl chloride (m/z 57).

Loss of ethene (C₂H₄): A common fragmentation pathway for propionyl groups is the McLafferty rearrangement, leading to the loss of a neutral ethene molecule. In the case of the deuterated propionyl cation, this would lead to a fragment corresponding to [CD₃CO]⁺.

Formation of an acylated imine fragment: When used to derivatize amines, the resulting amides exhibit characteristic fragmentation patterns. For instance, the mass spectra of propionyl amides of 3,4-MDMA show a prominent acylated imine fragment. researchgate.net A similar fragment derived from this compound would be observed at a higher m/z value, confirming the incorporation of the deuterated acyl group. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z (for ³⁵Cl) |

| [CD₃CH₂COCl]⁺ | 95 |

| [CD₃CH₂CO]⁺ | 60 |

| [CH₂COCl]⁺ | 77 |

| [CD₃]⁺ | 18 |

Note: The m/z values are for the fragments containing the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the unlabeled compound. This isotopic effect is a valuable tool for assigning specific vibrational modes.

The most significant changes in the vibrational spectra of this compound compared to propionyl chloride are expected for the stretching and bending modes of the methyl group. The C-D stretching vibrations occur at lower frequencies (around 2100-2200 cm⁻¹) than the C-H stretching vibrations (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. This clear separation in the spectrum allows for the unambiguous assignment of the methyl group vibrations.

Similarly, the bending vibrations of the -CD₃ group (scissoring, rocking, wagging, and twisting) will also be shifted to lower wavenumbers compared to the -CH₃ group. These shifts can be predicted and analyzed using computational methods, such as Density Functional Theory (DFT), which have been successfully applied to assign the vibrational spectra of other acyl chlorides like terephthaloyl chloride. iosrjournals.org

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1780 - 1820 |

| C-D Stretch (asymmetric) | ~2250 |

| C-D Stretch (symmetric) | ~2140 |

| CH₂ Scissor | ~1460 |

| CD₃ Deformation (asymmetric) | ~1050 |

| CD₃ Deformation (symmetric) | ~980 |

| C-Cl Stretch | 600 - 800 |

Note: These are approximate frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

The analysis of these vibrational modes provides detailed information about the molecular structure and bonding within this compound. Furthermore, when this compound is used to modify other molecules, the characteristic C-D vibrational signatures can be used to probe the local environment of the introduced propionyl group.

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Derivatization Reagents

The development of new and improved derivatization reagents is crucial for enhancing the sensitivity and specificity of analytical techniques, particularly in mass spectrometry. mdpi.com Deuterium-labeled compounds, such as Propionyl-3,3,3-D3 chloride, are instrumental in this area, primarily for their application in quantitative proteomics and metabolomics. nih.govresearchgate.net

The use of deuterated reagents allows for the creation of isotopic labels that are chemically identical to their non-deuterated counterparts but are distinguishable by their mass difference. nih.gov This principle is the foundation of isotope dilution mass spectrometry, a powerful technique for accurate quantification. Future research is expected to focus on expanding the library of deuterated derivatization reagents, with this compound serving as a key building block. The development of reagents with varying deuterium (B1214612) content (e.g., d5-propionic anhydride) has already demonstrated the potential for multiplexed analysis, where multiple samples can be analyzed simultaneously. nih.govnih.gov

Furthermore, research is likely to explore the synthesis of "dual-labeled" reagents, which incorporate other stable isotopes like carbon-13 or nitrogen-15 (B135050) in addition to deuterium. congruencemarketinsights.com This would enable more complex and precise molecular tracing for advanced biochemical and pharmacological studies. The goal is to create a suite of deuterated propionylating agents that offer enhanced stability, improved ionization efficiency, and greater isotopic precision for a wide range of analytical applications. nih.govcongruencemarketinsights.com

Integration into High-Throughput Analytical Platforms for Metabolomics and Proteomics

The fields of metabolomics and proteomics generate vast amounts of complex data, necessitating high-throughput analytical methods for efficient and accurate analysis. nih.gov Isotope labeling has become a cornerstone of quantitative mass spectrometry in these fields, enabling the precise quantification of proteins and metabolites across different biological samples. this compound is well-suited for integration into these high-throughput platforms.

One of the key advantages of using isobaric labeling reagents derived from deuterated compounds is the ability to perform multiplexed analysis. nih.gov By labeling peptides or metabolites from different samples with isotopically distinct tags, multiple samples can be combined and analyzed in a single run. This not only increases throughput but also reduces experimental variability.

Future efforts will likely focus on optimizing derivatization protocols using this compound for automated, high-throughput workflows. This includes the development of standardized kits and methodologies for reproducible and robust labeling of complex biological samples. The integration of artificial intelligence and machine learning algorithms for automated data analysis of these complex datasets is another promising avenue. congruencemarketinsights.com Such advancements will be critical for large-scale clinical proteomics and biomarker discovery studies.

Computational Chemistry Approaches for Predicting Reactivity and Isotopic Effects

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, including their reactivity and isotopic effects. acs.org For this compound, computational approaches can provide valuable insights that can guide its application in various fields.

A key area of investigation is the prediction of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mxprinceton.edu In the case of this compound, the replacement of hydrogen with deuterium can lead to a slower reaction rate due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. wikipedia.orgnih.gov Computational models can be used to predict the magnitude of the KIE for reactions involving this compound, which is crucial for designing experiments and interpreting results in mechanistic studies. osti.govnih.gov

Furthermore, computational methods can be employed to model the reactivity of this compound with different nucleophiles. rsc.orglibretexts.org This can help in predicting the efficiency of derivatization reactions and identifying potential side reactions. As computational power and theoretical models continue to advance, it will become increasingly feasible to perform in silico screening of deuterated reagents for specific applications, accelerating the development of new analytical methods and synthetic strategies. acs.org

Potential in Advanced Materials Science Research (e.g., polymer synthesis with labeled monomers)

Deuterated compounds are finding increasing use in materials science, particularly in the synthesis of polymers with tailored properties and for specialized analytical techniques. resolvemass.ca Neutron scattering is a powerful method for studying the structure and dynamics of polymers, and it relies heavily on the contrast between hydrogen and deuterium. sine2020.euornl.govansto.gov.au

This compound can serve as a precursor for the synthesis of deuterated monomers. sine2020.eusci-hub.se These labeled monomers can then be polymerized to create polymers with specific regions or the entire polymer chain labeled with deuterium. This selective deuteration allows researchers to "highlight" certain parts of a polymer structure in neutron scattering experiments, providing detailed information about polymer conformation, chain dynamics, and morphology. sine2020.eu

Future research in this area will likely focus on the development of new synthetic routes to a wider variety of deuterated monomers using versatile building blocks like this compound. sci-hub.sepolymersource.caornl.gov This will enable the study of a broader range of polymer systems and lead to the design of new materials with improved properties for applications in areas such as drug delivery, electronics, and sustainable materials. resolvemass.ca The enhanced thermal and oxidative stability of deuterated materials also opens up possibilities for their use in applications where durability is critical. ansto.gov.au

Application in Synthetic Method Development for Deuterated Compounds

The synthesis of complex deuterated molecules is a growing area of chemical research, driven by the demand for these compounds in pharmaceutical development and mechanistic studies. scielo.org.mxthalesnano.comisotope.com this compound can serve as a valuable tool in the development of new synthetic methods for introducing deuterium into organic molecules.

One promising application is in the reductive deuteration of acyl chlorides. A recent study has shown that acyl chlorides can be converted to α,α-dideuterio alcohols with high deuterium incorporation using samarium(II) iodide and deuterium oxide. nih.gov This methodology could be adapted using this compound to synthesize a range of deuterated compounds.

Future research will likely explore the use of this compound in a variety of other transformations. For example, it could be used in Friedel-Crafts acylation reactions to introduce a deuterated propionyl group onto aromatic rings, or in reactions with organometallic reagents to create deuterated ketones. The development of new catalytic methods that utilize deuterated reagents like this compound will be key to making the synthesis of complex deuterated molecules more efficient and cost-effective. x-chemrx.com

Q & A

Q. How can researchers ensure the isotopic purity of Propionyl-3,3,3-D3 chloride during synthesis?

To verify isotopic purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) and mass spectrometry (MS) . Deuterium incorporation at the 3,3,3 position can be confirmed by observing the absence of proton signals in H NMR and characteristic isotopic peaks in MS. For example, N-Acetyl-d3-DL-alanine-3,3,3-d3 (98 atom% D purity) is validated using similar methods . Additionally, synthetic protocols must avoid protic solvents (e.g., water, alcohols) to prevent deuterium exchange, and reactions should be conducted under inert atmospheres to minimize contamination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorides or decomposition products .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to comply with REACH regulations .

- Emergency Response : Immediate flushing with water for eye/skin exposure (P305+P351+P338) and medical consultation for persistent irritation .

Q. How should this compound be stored to maintain stability?

Store at ≤-20°C in airtight, light-resistant containers under inert gas (e.g., argon). Deuterated compounds like N-Acetyl-d3-DL-alanine-3,3,3-d3 degrade rapidly at room temperature due to hygroscopicity and isotopic exchange; similar precautions apply to Propionyl-D3 chloride . Regularly monitor storage conditions using temperature loggers and validate stability via periodic NMR analysis.

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Deuterium’s higher mass reduces vibrational frequencies, leading to kinetic isotope effects (KIE) . For example, in SN2 reactions, C-D bonds exhibit slower cleavage compared to C-H bonds, altering reaction rates and product distributions. Researchers must:

- Compare reaction kinetics using ratios under identical conditions.

- Adjust catalytic systems (e.g., base strength, solvent polarity) to mitigate unwanted isotopic interference.

- Reference deuterated analogs like bromopropane-D3, where isotopic substitution impacts reaction pathways .

Q. What analytical methods resolve contradictions in quantifying trace impurities in this compound?

Conflicting impurity profiles (e.g., residual HCl or non-deuterated byproducts) can arise from synthesis or storage. To address this:

- Use high-resolution LC-MS to identify low-abundance contaminants (<0.1%).

- Pair ion chromatography with conductivity detection for halide quantification (e.g., free chloride ions).

- Validate methods against certified standards (e.g., N-Acetyl-d3-DL-alanine-3,3,3-d3, 98% purity) .

- Cross-reference data with regulatory guidelines (e.g., REACH Annex XI) when classification ambiguities exist .

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Density functional theory (DFT) simulations can predict:

- Transition states : Identify energy barriers for deuterium retention during acyl chloride formation.

- Solvent effects : Simulate solvent interactions to minimize isotopic scrambling (e.g., use non-polar solvents like toluene).

- Catalyst design : Screen ligands or bases (e.g., DIPEA) for enhanced selectivity. Models should be validated against experimental data from analogous compounds, such as 3-Chloro-1,2-propanediol’s reaction mechanisms .

Methodological Considerations

Q. What experimental designs mitigate isotopic dilution in multi-step syntheses involving this compound?

- Stepwise monitoring : Use inline IR spectroscopy to track deuterium retention at each synthetic step.

- Protecting groups : Employ silyl or trityl groups to shield reactive sites from proton exchange.

- Low-temperature techniques : Conduct reactions at cryogenic temperatures (e.g., -78°C) to slow kinetic processes favoring isotopic loss.

Q. How do researchers address discrepancies in deuterium labeling efficiency across different batches?

- Statistical process control (SPC) : Implement batch-wise ANOVA to identify variability sources (e.g., reagent purity, humidity).

- Standardized protocols : Adopt synthetic routes validated for deuterated compounds, such as those used for N-Acetyl-d3-DL-alanine-3,3,3-d3 .

- Collaborative calibration : Cross-validate results with independent labs using shared reference materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.